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Introduction

1-Methyl-1H-imidazole-4-carbonitrile is a versatile heterocyclic building block that has
garnered significant attention in medicinal chemistry. Its unique structural features, including
the imidazole core and the cyano group, make it a valuable scaffold for the synthesis of a
diverse range of biologically active compounds. The imidazole ring can participate in various
non-covalent interactions with biological targets, while the nitrile moiety can be chemically
transformed into other functional groups or act as a key pharmacophoric element. This
document provides an overview of the applications of 1-Methyl-1H-imidazole-4-carbonitrile in
drug discovery, with a focus on its use in the development of kinase inhibitors. Detailed
experimental protocols and quantitative biological data are presented to facilitate further
research and development in this area.

Application: Development of Janus Kinase 2 (JAK2)
Inhibitors

A prominent application of the 1-methyl-1H-imidazole scaffold is in the design of potent and
selective inhibitors of Janus Kinase 2 (JAK2).[1][2][3] The JAK/STAT signaling pathway is
crucial for mediating the biological effects of numerous cytokines and growth factors, and its
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dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases.
[1] Consequently, JAK2 has emerged as a key therapeutic target.

Researchers have successfully utilized the 1-methyl-1H-imidazole core as a hinge-binding
motif to develop small molecule JAK2 inhibitors. The nitrogen atoms of the imidazole ring can
form critical hydrogen bond interactions with the hinge region of the kinase domain, a common
strategy in kinase inhibitor design.

Lead Compound: (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-
yl)-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)-3-(5-methyl-
1H-imidazol-2-yl)propanamide (Compound 19a)

A notable example is the discovery of compound 19a, a potent and orally bioavailable JAK2
inhibitor.[1] This compound incorporates a 1-methyl-1H-imidazole moiety, which was optimized
from a 1H-pyrazole series to improve physicochemical and pharmacokinetic properties.

Quantitative Biological Data for Compound 19a and Analogs

The following table summarizes the in vitro and cellular activity of compound 19a and its
analogs against JAK family kinases.

BalF3
TEL- UKE-1
Compoun JAK1 JAK2 JAK3 TYK2
d IC50 (M)  IC50 (M)  IC50 (M)  IC50 (uM) 2 Cellular
. 2 - B Cellular IC50 (pM)
IC50 (M)
19a 0.025 0.003 0.430 0.020 0.034 0.028
Analog 13a - 0.003 - - 0.034 -
Analog 13d - 0.033 - - - -
Analog 13h - 0.012 - - - -
AZD1480
(24) 0.004 0.002 0.750 0.004 0.003 0.003
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Data extracted from "Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors".

[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental
workflow for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.
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Caption: The JAK/STAT signaling pathway and the inhibitory action of 1-methyl-1H-imidazole
derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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